molecular formula C4H3Cl3 B8729865 1,3-Butadiene, 1,1,2-trichloro- CAS No. 2852-07-5

1,3-Butadiene, 1,1,2-trichloro-

Cat. No.: B8729865
CAS No.: 2852-07-5
M. Wt: 157.42 g/mol
InChI Key: ZFBGKBGUMMBBMY-UHFFFAOYSA-N
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Description

1,3-Butadiene, 1,1,2-trichloro- (CAS: 2852-07-5), also known as 1,1,2-trichloro-1,3-butadiene, is a halogenated derivative of 1,3-butadiene. Its molecular formula is C₄H₃Cl₃ (molecular weight: 157.42 g/mol). This compound is characterized by three chlorine atoms attached to the first and second carbons of the conjugated diene system, altering its reactivity and physical properties compared to non-halogenated butadienes.

Comparison with Similar Compounds

Key Properties:

  • Toxicity : Oral LD₅₀ in rats is 680 mg/kg , indicating moderate acute toxicity. It causes severe eye irritation (100 mg exposure in rabbits) .
  • Reactivity: Reacts violently with water and decomposes upon heating to release toxic fumes of Cl⁻ and NOₓ .
  • Synthetic Applications: Used in the synthesis of complex organochlorine derivatives, such as 1,1,2-trichloro-4-(2,5-dimethylphenylthio)-1-buten-3-yne and other sulfur-containing analogs .

Comparison with Structurally Similar Compounds

1,3-Butadiene, 1,1,3,4-Tetrachloro- (CAS: 34867-83-9)

  • Molecular Formula : C₄H₂Cl₄ (molar mass: 191.87 g/mol).
  • Structure : Features four chlorine atoms at positions 1, 1, 3, and 4, creating a more sterically hindered and less volatile compound than the trichloro derivative.
  • Environmental Presence : Detected in environmental samples at concentrations up to 498 µg/kg in contaminated soils .

Hexachlorobutadiene (HCBD) (CAS: 87-68-3)

  • Molecular Formula : C₄Cl₆ (molar mass: 260.76 g/mol).
  • Boiling Point: ~215°C (estimated), significantly higher than non-chlorinated butadienes. Toxicity: Classified as a probable human carcinogen and toxic to aquatic life .
  • Applications: Historically used as a solvent and in rubber manufacturing, now restricted under international treaties like the Stockholm Convention .

1,3-Butadiene, 1,1,2,3,4,4-Hexachloro- (CAS: Not explicitly listed)

  • Molecular Formula : Likely C₄Cl₆ (similar to HCBD but with different chlorine positioning).

Comparative Data Table

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Key Hazards/Applications
1,3-Butadiene, 1,1,2-trichloro- 2852-07-5 C₄H₃Cl₃ 157.42 Not reported Eye irritation; synthetic intermediate
1,3-Butadiene, 1,1,3,4-tetrachloro- 34867-83-9 C₄H₂Cl₄ 191.87 Not reported Environmental contaminant
Hexachlorobutadiene (HCBD) 87-68-3 C₄Cl₆ 260.76 ~215 Carcinogen; restricted POP
1,3-Butadiene, hexachloro- Not available C₄Cl₆ 260.76 Not reported High environmental persistence

Key Research Findings

Chlorination Position and Reactivity :

  • The position and number of chlorine atoms significantly influence reactivity. For example, 1,1,2-trichloro-1,3-butadiene is more reactive toward nucleophiles than HCBD due to fewer steric hindrances .
  • Increasing chlorine content (e.g., HCBD) correlates with higher environmental persistence and toxicity .

Environmental Impact :

  • Chlorinated butadienes are frequently detected in industrial zones. 1,1,2-trichloro-1,3-butadiene and its derivatives are prioritized in VOC monitoring due to their mobility in air and water .

Synthetic Utility :

  • These compounds serve as intermediates in synthesizing sulfur- and fluorine-containing polymers. For example, 1,1,2-trichloro-1,3-butadiene reacts with 2,5-dimethylbenzenethiol to form cross-linked polymers .

Properties

CAS No.

2852-07-5

Molecular Formula

C4H3Cl3

Molecular Weight

157.42 g/mol

IUPAC Name

1,1,2-trichlorobuta-1,3-diene

InChI

InChI=1S/C4H3Cl3/c1-2-3(5)4(6)7/h2H,1H2

InChI Key

ZFBGKBGUMMBBMY-UHFFFAOYSA-N

Canonical SMILES

C=CC(=C(Cl)Cl)Cl

Related CAS

25854-04-0

Origin of Product

United States

Synthesis routes and methods

Procedure details

50.0 g (0.5 mol) of triethylamine in 100 ml of methylene chloride was added dropwise to 350 ml of the solution, prepared according to Example 7a, of the amide chloride of isobutyric acid dimethylamide in methylene chloride at 20° C., while cooling and stirring, and the mixture was then heated and refluxed for 1 hour. Thereafter, 75.0 g (0.55 mol) of zinc chloride were added at 10° C. and 79.0 g (0.5 mol) of 1,1,2-trichlorobutadiene were added dropwise to the reaction solution in the course of 60 minutes. After heating under reflux for 5 hours, 400 ml of water were added to the reaction solution and the mixture was stirred overnight (15 hours). Separating the phases and drying the organic phase over sodium sulphate and subjecting it to fractional distillation gave 10.5 g of 1,1,2-trichlorobutadiene, 11.5 g of isobutryic acid dimethylamine and 66.8 g (59%, relative to isobutyric acid dimethylamine employed) of the ketone of boiling point 112°-117° C./10 mm Hg and refractive index nD20 of 1.509.
Quantity
75 g
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catalyst
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50 g
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[Compound]
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solution
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350 mL
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100 mL
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[Compound]
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amide chloride
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0 (± 1) mol
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solvent
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79 g
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400 mL
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Reaction Step Five

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